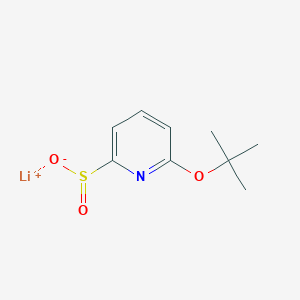
(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol, also known as CPAM, is a compound with a wide range of applications in the scientific research field. It is used in many areas of biochemistry, physiology, and medicine as a versatile chemical tool. CPAM is a unique compound due to its unique structure, which allows for its use in various laboratory experiments.
Mecanismo De Acción
Target of Action
The primary targets of (4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol are cyclin-dependent protein kinases (CDKs) , especially CDK12 and/or CDK13 . These kinases play a crucial role in cell cycle regulation and transcriptional elongation .
Mode of Action
This compound selectively inhibits CDK12 and/or CDK13 as compared to other CDKs . In addition to this, the compound also acts as a selective Cyclin K degrader , thereby removing the key signaling mechanism required for CDK12 and/or CDK13 activation . This confers additional cellular potency and selectivity .
Biochemical Pathways
The inhibition of CDK12 and/or CDK13 by this compound affects the cell cycle regulation and transcriptional elongation pathways . The downstream effects include the disruption of cell proliferation and the potential to treat disorders associated with CDK overexpression or mutation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of CDK12 and/or CDK13, degradation of Cyclin K, and disruption of cell cycle regulation and transcriptional elongation . These effects can potentially treat disorders associated with CDK, especially CDK12 and/or CDK13 .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol has several advantages for laboratory experiments. It is relatively easy to synthesize and can be completed in a few hours. Additionally, this compound is non-toxic and has a wide range of applications in the scientific research field. However, there are some limitations to using this compound in laboratory experiments. It can be difficult to control the amount of this compound used in an experiment, as the compound is not very soluble in water. Additionally, this compound can be expensive to purchase, as it is not widely available.
Direcciones Futuras
There are many potential future directions for (4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol. One potential direction is to investigate the effects of this compound on the immune system. Additionally, this compound could be used to study the effects of drugs on the cardiovascular system and the effects of drugs on the central nervous system. Additionally, this compound could be used to study the effects of drugs on cancer cells and to investigate the effects of drugs on the metabolism of other compounds. Finally, this compound could be used to investigate the effects of drugs on the body's natural defenses, such as the immune system.
Métodos De Síntesis
(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol can be synthesized in a laboratory setting via a chemical reaction between a cyclopentylamine and a methylthiopyrimidine. This reaction is catalyzed by a base such as potassium carbonate and is typically carried out at a temperature of around 100°C. The resulting product is a yellowish-brown solid with a melting point of around 100°C. The synthesis of this compound is relatively simple and can be completed in a few hours.
Aplicaciones Científicas De Investigación
(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol has a wide range of applications in the scientific research field. It is used in biochemistry, physiology, and medicine as a versatile chemical tool. This compound has been used to study the effects of various drugs on the body, as well as to investigate the biochemical and physiological effects of various compounds. This compound has also been used to study the effects of drugs on the central nervous system and to study the effects of drugs on the cardiovascular system. Additionally, this compound has been used to study the effects of drugs on the immune system and to study the effects of drugs on cancer cells.
Propiedades
IUPAC Name |
[4-(cyclopentylamino)-2-methylsulfanylpyrimidin-5-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-16-11-12-6-8(7-15)10(14-11)13-9-4-2-3-5-9/h6,9,15H,2-5,7H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGVZNNJDXEJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2CCCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2971445.png)




![[4-(3,4-Dimethylphenyl)sulfonyl-6,7-dimethoxyquinolin-3-yl]-phenylmethanone](/img/structure/B2971453.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2971457.png)



![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2971464.png)

![2-(2,4-dimethylphenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2971468.png)